2-Amino-3-(oxan-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(oxan-2-yl)propanoic acid is a synthetic amino acid derivative characterized by the presence of an oxane ring attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(oxan-2-yl)propanoic acid typically involves the reaction of oxane derivatives with amino acid precursors under controlled conditions. One common method includes the use of oxane-2-carboxylic acid, which is reacted with ammonia or an amine source to introduce the amino group. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(oxan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxane ring to other cyclic structures.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .
Major Products Formed
Scientific Research Applications
2-Amino-3-(oxan-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(oxan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. It may also interact with receptors and transporters, modulating cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(oxan-3-yl)propanoic acid: Similar structure but with the oxane ring attached at a different position.
2-Amino-3-(furan-2-yl)propanoic acid: Contains a furan ring instead of an oxane ring.
2-Amino-3-(naphthalen-1-yl)propanoic acid: Features a naphthalene ring, offering different chemical properties.
Uniqueness
2-Amino-3-(oxan-2-yl)propanoic acid is unique due to its specific oxane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-amino-3-(oxan-2-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-3-1-2-4-12-6/h6-7H,1-5,9H2,(H,10,11) |
InChI Key |
XHRQGKXGXSRDQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.